4-(6-chloro-2-fluoro-3-methylbenzyl)-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
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Description
4-(6-chloro-2-fluoro-3-methylbenzyl)-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a useful research compound. Its molecular formula is C18H16ClFN2O2 and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.0884336 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Parallel Synthesis and Solid-Phase Synthesis
The parallel solid-phase synthesis of 4,5-dihydro-1H-1,4-benzodiazepine-2,3-diones, including structures related to 4-(6-chloro-2-fluoro-3-methylbenzyl)-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, demonstrates an efficient strategy utilizing resin-bound primary amine with various substituted o-nitrobenzaldehydes. This process highlights the significance of intramolecular cyclization in producing the desired compounds with high yields and excellent purities, indicating the potential for creating diverse benzodiazepine derivatives for scientific study and application (Nefzi, Ong, & Houghten, 2001).
Metabolic Profiling
The in vitro metabolic profile of a new α2-adrenergic agonist, PT-31, related to benzodiazepine structures, was investigated using rat and human liver microsomes. This study revealed the production of unknown oxidative metabolites, emphasizing the importance of understanding the metabolic pathways of such compounds. Understanding the metabolism of benzodiazepine derivatives can provide valuable insights into their pharmacokinetics, efficacy, safety, and elimination processes (Cardoso et al., 2019).
Anticancer Potential
A series of novel 1,5-benzodiazepine-2,4-dione derivatives, including those structurally related to the compound , were synthesized and tested for their antitumor activities against various human carcinoma cell lines. These studies highlight the potential use of benzodiazepine derivatives as novel lead scaffolds for anticancer drug development, showing that modifications of the benzodiazepine core structure can result in compounds with significant antitumor activities (Chen et al., 2014).
Theoretical Molecular Properties
Theoretical studies on benzodiazepine derivatives, including those structurally related to this compound, have been conducted to explore their molecular properties. Such studies provide insights into the reactivity, potential pharmacological interests, and mechanisms of action within biological systems. This research underlines the importance of understanding the fundamental properties of benzodiazepine compounds for their application in medicinal chemistry and drug design (Abirou et al., 2007).
Properties
IUPAC Name |
4-[(6-chloro-2-fluoro-3-methylphenyl)methyl]-1-methyl-3H-1,4-benzodiazepine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-11-7-8-14(19)13(17(11)20)9-22-10-16(23)21(2)15-6-4-3-5-12(15)18(22)24/h3-8H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIHLRIRQGDERA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)CN2CC(=O)N(C3=CC=CC=C3C2=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.